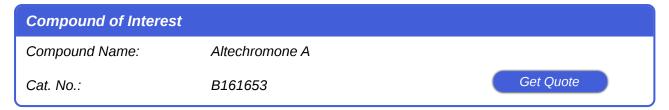


Spectroscopic Data of Altechromone A: A

Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Altechromone A, a chromone derivative first isolated from Alternaria sp., has garnered interest in the scientific community due to its biological activities, including antimicrobial and plant growth-regulating properties. Initially, its structure was proposed to be 5-hydroxy-2,7-dimethylchromone. However, subsequent synthesis and detailed spectroscopic analysis led to a structural revision. This guide provides an in-depth look at the spectroscopic data for the correct structure of **Altechromone A**, which has been unequivocally identified as 7-hydroxy-2,5-dimethylchromen-4-one.

This document serves as a comprehensive technical resource, presenting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for **Altechromone A**. It also includes detailed experimental protocols for the acquisition of this data, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Figure 1: Chemical Structure of **Altechromone A** (7-hydroxy-2,5-dimethylchromen-4-one)

Caption: Structural and identifying information for **Altechromone A**.

Spectroscopic Data



The following tables summarize the key spectroscopic data for the revised structure of **Altechromone A**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Altechromone A** (500 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|---------------|-------------|------------|
| 6.78 | d, J = 2.3 Hz | 1H | H-6 |
| 6.67 | d, J = 2.3 Hz | 1H | H-8 |
| 6.09 | S | 1H | H-3 |
| 2.44 | S | 3H | 5-CH₃ |
| 2.33 | S | 3H | 2-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Altechromone A (125 MHz, CDCl₃)



| Chemical Shift (δ) ppm | Carbon Assignment |
|------------------------|-------------------|
| 177.9 | C-4 |
| 163.5 | C-7 |
| 162.8 | C-2 |
| 157.5 | C-8a |
| 140.2 | C-5 |
| 115.4 | C-6 |
| 112.1 | C-3 |
| 110.1 | C-4a |
| 101.4 | C-8 |
| 23.3 | 5-CH₃ |
| 20.3 | 2-CH₃ |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Altechromone A

| lon | Calculated m/z | Found m/z |
|--------|----------------|-----------|
| [M+H]+ | 191.0703 | 191.0703 |

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for Altechromone A



| Wavenumber (cm ⁻¹) | Description of Vibration |
|--------------------------------|---------------------------|
| 3133 | O-H stretching (phenolic) |
| 1653 | C=O stretching (γ-pyrone) |
| 1575 | C=C stretching (aromatic) |
| 1448 | C-H bending |
| 1383 | C-H bending |
| 1162 | C-O stretching |
| 858 | C-H out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **Altechromone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a Bruker Avance 500 spectrometer.
- Sample Preparation: The sample of Altechromone A was dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR Spectroscopy: The proton NMR spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- 13C NMR Spectroscopy: The carbon-13 NMR spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ = 77.0 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: HRMS data were obtained using a time-of-flight (TOF) mass spectrometer.
- Ionization Method: Electrospray ionization (ESI) was used in positive ion mode.



- Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion.
- Data Analysis: The measured mass-to-charge ratio (m/z) was compared to the calculated value for the protonated molecule [M+H]⁺ to confirm the elemental composition.

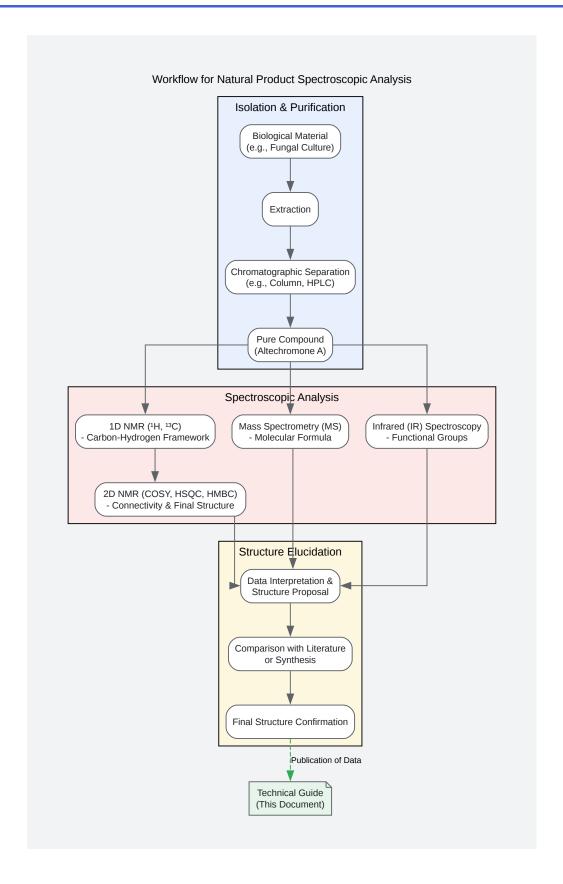
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the IR spectrum.
- Sample Preparation: The spectrum was obtained using the attenuated total reflectance (ATR) technique, where the solid sample was placed directly on the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Altechromone A**, culminating in the acquisition of spectroscopic data.





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Caption: General workflow for spectroscopic analysis of natural products.



Conclusion

The structural revision of **Altechromone A** to 7-hydroxy-2,5-dimethylchromen-4-one underscores the critical role of comprehensive spectroscopic analysis in natural product chemistry. The data and protocols presented in this guide provide a foundational resource for researchers working with this compound and serve as a practical example of the application of modern spectroscopic techniques in the unambiguous determination of chemical structures. This information is vital for ensuring the accuracy and reproducibility of future studies on the biological activity and potential therapeutic applications of **Altechromone A**.

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